5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a hydroxy group at the 2nd position, and a phenoxybenzyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-phenoxybenzylamine.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-phenoxybenzylamine to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-(3-phenoxybenzyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be utilized in the development of new chemical processes and products, including catalysts and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups allow for hydrogen bonding and other interactions with enzymes and receptors. The phenoxybenzyl group enhances its lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the phenoxybenzyl group.
5-Chloro-2-hydroxy-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of a phenoxy group.
5-Chloro-2-hydroxy-N-(3-nitrophenyl)benzamide: Contains a nitro group instead of a phenoxy group.
Uniqueness
5-Chloro-2-hydroxy-N-(3-phenoxybenzyl)benzamide is unique due to the presence of the phenoxybenzyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
648923-01-7 |
---|---|
Molecular Formula |
C20H16ClNO3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(3-phenoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16ClNO3/c21-15-9-10-19(23)18(12-15)20(24)22-13-14-5-4-8-17(11-14)25-16-6-2-1-3-7-16/h1-12,23H,13H2,(H,22,24) |
InChI Key |
NGAZVZXMQHJUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.